molecular formula C8H10ClN3 B597977 2-Chloro-3-pyrrolidin-1-ylpyrazine CAS No. 1209459-63-1

2-Chloro-3-pyrrolidin-1-ylpyrazine

Cat. No.: B597977
CAS No.: 1209459-63-1
M. Wt: 183.639
InChI Key: YNPNSGOWGHKGGA-UHFFFAOYSA-N
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Description

2-Chloro-3-pyrrolidin-1-ylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family. It contains a pyrazine ring and a pyrrolidine ring, making it a nitrogen-containing heterocycle. This compound has garnered significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-pyrrolidin-1-ylpyrazine typically involves the cyclization of appropriate precursors. One common method is the coupling of pyrrole derivatives with pyrazine derivatives under specific reaction conditions. For instance, the preparation of pyrrolopyrazine derivatives can be achieved through cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-pyrrolidin-1-ylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-3-pyrrolidin-1-ylpyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds share a similar structure with 2-Chloro-3-pyrrolidin-1-ylpyrazine and exhibit comparable biological activities.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-ones, also show similar biological properties

Uniqueness

This compound is unique due to its specific combination of the pyrazine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-3-pyrrolidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNSGOWGHKGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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